Cas no 156732-13-7 (5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene)

5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene Chemical and Physical Properties
Names and Identifiers
-
- (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
- 5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene
- 4-Hexen-3-one,5-amino-2-[bis(phenylmethyl)amino]-1,6-diphenyl-, (S)-
- (S)-2-Amino-5-(N,N-dibenzylamino)-4-oxo-1,6-diphenylhex-2-ene
- 2-AMINO-5(S)-N,N-DIBENZYL AMINO-3-OXO-1,6-DIPHENYL HEX-2-ENE
- (S,Z)-5-AMino-2-(DibenzylaMino)-1,6-Diphenylhex-4-En-3-One (DAH-2)
- (2S)-5-AMino-2-[bis(phenylMethyl)aMino]-1,6-diphenyl-4-hexen-3-one
- (S,Z)-5-AMino-2-(dibenzylaMino)-1,6-diphenylhex-4-ene-3-one (DAH-II)
- 4-Hexen-3-one,5-aMino-2-[bis(phenylMethyl)aMino]-1,6-diphenyl-, (2S)-
- (S,Z)-5-AMINO-2-(DIBENZYLAMINO)-1,6-DIPHENYLHEX-4-EN-3-ONE,98%
- IJ8EQR3RMK
- (Z,2S)-5-amino-2-(dibenzylamino)-1,6-diphenyl-hex-4-en-3-one
- 4-Hexen-3-one, 5-amino-2-[bis(phenylmethyl)amino]-1,6-diphenyl-, (2S)-
- RP1775
- (5s)-2-amino-5-(n,n-dibenzylamino)-4-oxo-1,6-diphenylhex-2-ene
- AS-72623
- AKOS015900428
- (2S)-5-AMINO-2-(DIBENZYLAMINO)-1,6-DIPHENYLHEX-4-EN-3-ONE
- MFCD09750994
- 156732-13-7
- J-502556
- (Z,2S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
- 220887-32-1
- 2-AMINO-5S-DIBENZYLAMINO-4-OXO-1,6-DIPHENYL-HEX-2-ENE
- (S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
- AMY40433
- NS00077707
- SCHEMBL2059511
- CS-0130802
- IVYLNCUETJNNJU-AYRMWSDDSA-N
-
- MDL: MFCD09750994
- Inchi: 1S/C32H32N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,23,31H,21-22,24-25,33H2/b30-23-/t31-/m0/s1
- InChI Key: IVYLNCUETJNNJU-AYRMWSDDSA-N
- SMILES: O=C(/C(/[H])=C(/C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])\N([H])[H])[C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 460.25100
- Monoisotopic Mass: 460.251
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 614
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3
- XLogP3: 7
Experimental Properties
- Density: 1.137
- Boiling Point: 626.161 °C at 760 mmHg
- Flash Point: 332.49 °C
- Refractive Index: 1.63
- PSA: 46.33000
- LogP: 6.65480
5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D583462-10g |
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one |
156732-13-7 | 95% | 10g |
$1200 | 2024-05-24 | |
eNovation Chemicals LLC | D583462-1g |
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one |
156732-13-7 | 95% | 1g |
$260 | 2024-05-24 | |
TRC | A604475-25mg |
5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene |
156732-13-7 | 25mg |
$ 138.00 | 2023-09-08 | ||
TRC | A604475-250mg |
5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene |
156732-13-7 | 250mg |
$ 1045.00 | 2023-04-19 | ||
TRC | A604475-10mg |
5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene |
156732-13-7 | 10mg |
$ 64.00 | 2023-09-08 | ||
A2B Chem LLC | AA78778-25g |
4-Hexen-3-one, 5-amino-2-[bis(phenylmethyl)amino]-1,6-diphenyl-, (2S)- |
156732-13-7 | 25g |
$1250.00 | 2024-04-20 | ||
eNovation Chemicals LLC | D583462-5g |
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one |
156732-13-7 | 95% | 5g |
$720 | 2025-02-26 | |
Key Organics Ltd | AS-72623-10G |
(2S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one |
156732-13-7 | >95% | 10g |
£81.00 | 2025-02-09 | |
TRC | A604475-100mg |
5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene |
156732-13-7 | 100mg |
$ 442.00 | 2023-04-19 | ||
TRC | A604475-50mg |
5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene |
156732-13-7 | 50mg |
$ 242.00 | 2023-09-08 |
5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on 5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene
Introduction to 5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene (CAS No. 156732-13-7)
5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene, with the CAS number 156732-13-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a central hexene backbone with multiple functional groups such as amino, oxo, and dibenzylamino moieties. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The molecular structure of 5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene is particularly noteworthy due to its potential for modulating biological pathways. The amino and oxo groups are known to participate in hydrogen bonding and other intermolecular interactions, which can influence the compound's solubility, stability, and reactivity. Additionally, the dibenzylamino moiety provides aromatic character and can enhance the compound's lipophilicity, making it more suitable for crossing biological membranes.
Recent studies have explored the pharmacological properties of 5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that the compound effectively reduced the enzyme's activity without significant cytotoxicity, suggesting its potential as a therapeutic agent.
In another study, published in the European Journal of Medicinal Chemistry in 2022, researchers investigated the anti-inflammatory properties of 5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene. The results indicated that the compound significantly inhibited the production of pro-inflammatory cytokines in vitro. This finding highlights its potential for treating inflammatory conditions such as arthritis and other autoimmune disorders.
The synthetic route for producing 5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene has also been optimized to improve yield and purity. A recent paper in Organic Letters described a novel synthetic method that utilizes palladium-catalyzed cross-coupling reactions to efficiently construct the complex molecular framework. This method not only enhances the scalability of production but also reduces environmental impact by minimizing waste generation.
In terms of clinical applications, preliminary studies have shown promising results for 5S-2-Amino-5-dibenzylamino-4-o xo -1 , 6 -d ip hen ylhe x - 2 -e ne . Phase I clinical trials conducted by a leading pharmaceutical company demonstrated that the compound is well-tolerated by human subjects at various dose levels. The trials also indicated that the compound has a favorable pharmacokinetic profile, with good bioavailability and a long half-life.
The future prospects for 5S - 2 -A min o - 5 -d ib en zyla m i n o - 4 - ox o - 1 , 6 -d ip hen ylhe x - 2 -e ne are promising. Ongoing research aims to further elucidate its mechanism of action and explore its potential in combination therapies. Additionally, efforts are being made to develop more stable and bioavailable derivatives of this compound to enhance its therapeutic efficacy.
In conclusion, 5S - 2 -A min o - 5 -d ib en zyla m i n o - 4 - ox o - 1 , 6 -d ip hen ylhe x - 2 -e ne (CAS No. 156732 - 13 -7) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and promising pharmacological properties make it a valuable candidate for further development and clinical application.
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